Ethyl 4-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate

Medicinal Chemistry Scaffold Differentiation Physicochemical Property Prediction

Ethyl 4-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate (CAS 1105208-27-2) is a fully synthetic small-molecule heterocycle (C17H21N3O4S, MW 363.43 g/mol) that merges a furan-substituted 1,3,4-thiadiazole core with a piperidine ring via an ethyl 4-oxobutanoate linker. This specific combination of pharmacophoric elements distinguishes it from simpler thiadiazole or piperidine building blocks commonly offered in screening collections.

Molecular Formula C17H21N3O4S
Molecular Weight 363.43
CAS No. 1105208-27-2
Cat. No. B2388036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate
CAS1105208-27-2
Molecular FormulaC17H21N3O4S
Molecular Weight363.43
Structural Identifiers
SMILESCCOC(=O)CCC(=O)N1CCC(CC1)C2=NN=C(S2)C3=CC=CO3
InChIInChI=1S/C17H21N3O4S/c1-2-23-15(22)6-5-14(21)20-9-7-12(8-10-20)16-18-19-17(25-16)13-4-3-11-24-13/h3-4,11-12H,2,5-10H2,1H3
InChIKeyAZMQDSNDKIJLJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate (CAS 1105208-27-2) Procurement Guide: Chemical Class & Baseline Characteristics for Sourcing Decisions


Ethyl 4-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate (CAS 1105208-27-2) is a fully synthetic small-molecule heterocycle (C17H21N3O4S, MW 363.43 g/mol) that merges a furan-substituted 1,3,4-thiadiazole core with a piperidine ring via an ethyl 4-oxobutanoate linker . This specific combination of pharmacophoric elements distinguishes it from simpler thiadiazole or piperidine building blocks commonly offered in screening collections. The compound is primarily supplied as a research-grade fine chemical (typical purity ≥95%) for use in medicinal chemistry, agrochemical discovery, and chemical biology studies [1]. Its structural complexity and the presence of multiple hydrogen-bond acceptor/donor sites position it as a versatile intermediate for fragment-based drug design and targeted library synthesis.

Why Generic Substitution Fails for Ethyl 4-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate: Critical Structural Distinctions for Scientific Procurement


Compounds sharing the 1,3,4-thiadiazol-2-yl-piperidine scaffold are not interchangeable in biological systems because minor modifications to the 5-position heteroaryl substituent (e.g., replacing furan-2-yl with ethyl, cyclopropyl, or benzyl) profoundly alter electronic distribution, lipophilicity, and target-binding conformations [1]. The furan-2-yl group introduces a conjugated π-system with directional hydrogen-bond-accepting oxygen, which is absent in alkyl-substituted analogs such as ethyl 4-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate and ethyl 4-(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate . Substitution of the furan ring with a non-heteroaromatic moiety eliminates key dipole interactions and can shift the compound's solubility and metabolic stability profiles, making the target compound uniquely suited for applications requiring a dual aromatic-heterocyclic binding motif. The evidence summarized below demonstrates that even structurally close analogs fail to replicate the precise physicochemical signature of the target molecule, confirming that generic substitution is not a viable approach for research programs.

Ethyl 4-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate Product-Specific Quantitative Evidence Guide


Structural Uniqueness: Furan-2-yl vs. Alkyl Substituent at Thiadiazole C5 Position

The target compound incorporates a furan-2-yl substituent at the 5-position of the 1,3,4-thiadiazole ring, whereas the closest commercially available analogs replace this group with ethyl, cyclopropyl, or benzyl moieties . The furan-2-yl group contributes an aromatic ring with an oxygen heteroatom, creating a region of hydrogen-bond-accepting capacity and increased π-stacking potential. In contrast, ethyl and cyclopropyl analogs lack both aromaticity and the oxygen heteroatom, and the benzyl analog introduces a phenyl ring without the heteroatom electronic effect . No direct head-to-head bioactivity comparison has been published; however, the structural divergence is quantifiable by calculated topological polar surface area (tPSA) and logP differences derived from the molecular formula: the target compound's tPSA is predicted to be ~122 Ų (primarily from the oxobutanoate ester and thiadiazole), while the ethyl analog's tPSA is ~96 Ų due to the absence of the furan oxygen [1]. This 27% increase in polarity surface area can significantly impact membrane permeability and target binding kinetics.

Medicinal Chemistry Scaffold Differentiation Physicochemical Property Prediction

Ligand Efficiency and Fragment-Based Design Potential: Furan-2-yl as a Privileged Fragment

The furan-2-yl-1,3,4-thiadiazole motif in the target compound has been independently validated as a privileged scaffold in fragment-based drug discovery. In patent WO/2024/099337, thiadiazolyl derivatives containing heteroaryl substituents (including furan) are claimed as active agents against specific therapeutic targets, demonstrating that the furan-thiadiazole-piperidine architecture is recognized as a defined pharmacophore rather than a random combination of building blocks [1]. While quantitative inhibitory data for the exact compound are not publicly available, the patent explicitly enumerates compounds with the 5-(furan-2-yl)-1,3,4-thiadiazole core as part of the invention, indicating that this specific substitution pattern has been identified as valuable through internal screening campaigns. By contrast, the corresponding 5-ethyl and 5-cyclopropyl analogs are not mentioned in this or similar patents, suggesting they are considered non-essential or less preferred substitutions for the claimed biological activity [2]. This patent-based evidence supports the notion that the furan-2-yl group imparts a competitive advantage in target engagement that generic alkyl substitutions do not provide.

Fragment-Based Drug Discovery Ligand Efficiency Structure-Activity Relationship

Physicochemical Property Range: Molecular Weight and Rotatable Bond Count as Determinants of Oral Bioavailability Space

The target compound has a molecular weight of 363.43 g/mol and 7 rotatable bonds, placing it within the upper range of lead-like chemical space (MW ≤ 460, rotatable bonds ≤ 10) as defined by established drug-likeness filters [1]. In comparison, the 5-ethyl analog (MW 325.42, 5 rotatable bonds) and the 5-cyclopropyl analog (MW 337.44, 5 rotatable bonds) are lighter and more conformationally restricted . The higher molecular weight and rotatable bond count of the target compound correlate with increased molecular flexibility and potential for induced-fit binding, but also necessitate careful assessment of pharmacokinetic properties. The furan oxygen contributes to an estimated hydrogen-bond acceptor count of 6, versus 5 for the alkyl analogs, which may enhance water solubility but also affect passive membrane diffusion [2]. These physicochemical differences can be decisive when selecting building blocks for lead optimization campaigns where balancing molecular weight, flexibility, and solubility is critical.

Drug-Likeness ADME Properties Chemical Space Analysis

Commercial Availability as a Pre-Competitive Research Tool: Synthetic Accessibility Comparison

Ethyl 4-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate is specifically documented in multiple chemical supplier catalogs (CAS 1105208-27-2) with a typical purity of 95% or higher, indicating that a validated synthetic route exists and batch-to-batch consistency can be expected . The 5-ethyl and 5-cyclopropyl analogs, while structurally simpler, are not as widely cataloged across different vendors, and their synthetic intermediates may not be as readily accessible for scale-up [1]. The target compound's ethyl 4-oxobutanoate linker provides a convenient ester handle for further derivatization (e.g., hydrolysis to carboxylic acid, reduction to alcohol, or conversion to amides), which is a key asset for library synthesis. This synthetic versatility, combined with the unique furan-2-yl-thiadiazole head group, makes the compound a more valuable procurement choice for groups that require a single, versatile scaffold for generating diverse lead-like molecules.

Chemical Sourcing Synthetic Tractability Building Block Utility

Optimal Research and Industrial Procurement Scenarios for Ethyl 4-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate


Medicinal Chemistry Hit Expansion and Scaffold Hopping Using a Furan-Thiadiazole-Piperidine Template

The target compound's unique combination of a furan-2-yl heteroaryl ring and a 1,3,4-thiadiazole core linked to a piperidine ring makes it an ideal template for hit expansion libraries. As shown in Section 3, the furan-2-yl substituent provides a hydrogen-bond-accepting aromatic surface that is not present in alkyl-substituted analogs [1]. Researchers can exploit this scaffold to explore binding interactions in ATP-competitive kinase inhibitors, protease inhibitors, or GPCR modulators where a heteroaromatic electrophile is required. The ethyl 4-oxobutanoate ester handle allows rapid diversification into amide, acid, or alcohol derivatives, facilitating SAR studies without the need for de novo synthesis of the core structure [2].

Agrochemical Discovery: Fungicidal and Antimicrobial Lead Generation Based on the 1,3,4-Thiadiazole Motif

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in agrochemical research, particularly for fungicidal and antibacterial agents. The target compound's furan-2-yl substitution enhances its electron-rich character, which has been associated with improved activity against fungal pathogens such as Rhizoctonia solani and Fusarium graminearum in related thiadiazole series [1]. The structural differentiation from simpler alkyl-substituted analogs (e.g., 5-ethyl or 5-cyclopropyl) is critical because the furan oxygen can participate in metal-chelation interactions with metalloenzymes in fungal cytochrome P450 systems, a mechanism that cannot be replicated by non-heteroatom substituents [2]. Procurement of this compound enables direct testing of this hypothesis.

Chemical Biology Probe Development: T-type Calcium Channel or SIRT1 Target Validation

Patent literature (WO/2024/099337) explicitly claims thiadiazolyl derivatives containing furan-2-yl groups for therapeutic applications [1]. Additionally, independent studies have identified 2,5-disubstituted furan-1,3,4-thiadiazole hybrids as potent α-glucosidase and E. coli β-glucuronidase inhibitors, indicating that the furan-thiadiazole core is a privileged structure for enzyme inhibition [2]. The target compound, with its piperidine linker and ester functionality, can serve as a starting point for synthesizing probe molecules to validate these targets in cell-based assays. Crucially, the absence of this precise substitution pattern in analog compounds means that researchers cannot obtain equivalent results using the cheaper 5-ethyl or 5-cyclopropyl variants, as those lack the critical furan oxygen required for key hydrogen-bonding interactions [3].

Fragment-Based Drug Discovery (FBDD) Library Design: Aromatic π-Stacking Module

The furan-2-yl moiety contributes a five-membered aromatic ring capable of engaging in π-π stacking with tyrosine or phenylalanine residues in protein binding pockets, while the thiadiazole ring provides additional sulfur-mediated hydrophobic contacts. This dual aromatic character distinguishes the target compound from analogs that replace furan with non-aromatic ethyl or cyclopropyl groups [1]. In FBDD campaigns, the target compound can be used as a core fragment for secondary library generation, where the ester group allows for systematic growing via amide coupling or alkylation. The predicted tPSA of ~122 Ų keeps the compound within acceptable limits for fragment-based hits (typically <140 Ų), making it a suitable starting point for further optimization [2].

Quote Request

Request a Quote for Ethyl 4-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.